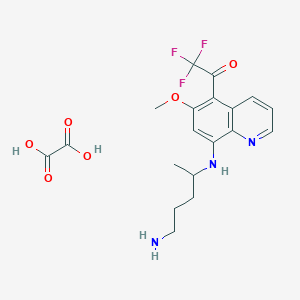

Trifluoroacetylprimaquine

説明

Trifluoroacetylprimaquine is a chemically modified derivative of the antimalarial drug primaquine, where the acetyl group is replaced with a trifluoroacetyl moiety (-COCF₃). This substitution aims to enhance pharmacokinetic properties such as metabolic stability, lipophilicity, and bioavailability. Primaquine, a 8-aminoquinoline, is primarily used to treat Plasmodium vivax malaria by targeting hypnozoites in the liver. The trifluoroacetyl modification leverages the electron-withdrawing nature of fluorine atoms to alter the compound’s reactivity and interaction with biological systems .

Synthesis of Trifluoroacetylprimaquine typically involves trifluoroacetic anhydride (TFAA), a reagent widely used in acetylation reactions due to its high reactivity and ability to introduce trifluoromethyl groups into organic molecules . The global consumption of TFAA in pharmaceutical synthesis has grown steadily, reflecting its importance in producing fluorinated drug derivatives .

特性

IUPAC Name |

1-[8-(5-aminopentan-2-ylamino)-6-methoxyquinolin-5-yl]-2,2,2-trifluoroethanone;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20F3N3O2.C2H2O4/c1-10(5-3-7-21)23-12-9-13(25-2)14(16(24)17(18,19)20)11-6-4-8-22-15(11)12;3-1(4)2(5)6/h4,6,8-10,23H,3,5,7,21H2,1-2H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEFNQSNREJZFQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCN)NC1=CC(=C(C2=C1N=CC=C2)C(=O)C(F)(F)F)OC.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22F3N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90918584 | |

| Record name | Oxalic acid--1-{8-[(5-aminopentan-2-yl)amino]-6-methoxyquinolin-5-yl}-2,2,2-trifluoroethan-1-one (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90918584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93245-29-5 | |

| Record name | M 8506 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093245295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxalic acid--1-{8-[(5-aminopentan-2-yl)amino]-6-methoxyquinolin-5-yl}-2,2,2-trifluoroethan-1-one (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90918584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of trifluoroacetylprimaquine typically involves the reaction of primaquine with trifluoroacetic anhydride or trifluoroacetyl chloride. The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane or chloroform. The reaction conditions include maintaining a low temperature to prevent decomposition and ensuring complete reaction by monitoring the progress using thin-layer chromatography .

Industrial Production Methods: Industrial production of trifluoroacetylprimaquine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, along with advanced purification techniques such as recrystallization and column chromatography to ensure the final product’s purity and quality .

化学反応の分析

Types of Reactions: Trifluoroacetylprimaquine undergoes various chemical reactions, including:

Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or ammonia.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted amines or ethers.

科学的研究の応用

Pharmacological Properties

Trifluoroacetylprimaquine exhibits several pharmacological characteristics that make it a candidate for further research:

- Enhanced Efficacy : Studies have indicated that trifluoroacetylprimaquine may have improved efficacy compared to primaquine, particularly in its schizontocidal action against Plasmodium species. It has shown effectiveness in radical treatment of simian malaria with reduced toxicity in animal models .

- Reduced Toxicity : One notable advantage is its lower toxicity profile compared to primaquine. This property is crucial for patient safety, especially for populations at risk of hemolytic anemia due to glucose-6-phosphate dehydrogenase deficiency .

Therapeutic Uses

The primary therapeutic application of trifluoroacetylprimaquine lies in malaria treatment. Its potential uses include:

- Radical Cure of Malaria : The compound is being investigated for its role in achieving a radical cure for malaria caused by Plasmodium vivax. Its ability to eliminate hypnozoites (the dormant liver stage) is essential for preventing relapses .

- Combination Therapies : Research suggests that trifluoroacetylprimaquine may be effective when used in combination with other antimalarial agents, enhancing overall treatment efficacy and potentially reducing the likelihood of resistance development .

Case Studies and Research Findings

Several studies have documented the applications and effects of trifluoroacetylprimaquine:

- Animal Studies : In a study involving simian models, trifluoroacetylprimaquine demonstrated significant schizontocidal activity with a favorable safety profile compared to primaquine. This study provided foundational evidence for its potential use in treating malaria with reduced side effects .

- Synergistic Effects : Research has shown that trifluoroacetylprimaquine can exhibit synergistic effects when combined with other antimalarials, such as pyronaridine. This synergy may enhance the overall therapeutic outcome against resistant strains of Plasmodium falciparum, suggesting a promising avenue for combination therapy strategies .

- Clinical Trials : Ongoing clinical trials are assessing the effectiveness and safety of trifluoroacetylprimaquine in human subjects. These trials aim to provide comprehensive data on its pharmacokinetics, optimal dosing regimens, and long-term outcomes in malaria treatment.

Research Data Table

The following table summarizes key findings from various studies on trifluoroacetylprimaquine:

作用機序

The mechanism of action of trifluoroacetylprimaquine is similar to that of primaquine. It is believed to interfere with the electron transport chain in the mitochondria of the parasite, leading to the generation of reactive oxygen species that cause oxidative damage to the parasite’s cellular components. Additionally, it may bind to and alter the properties of protozoal DNA, further inhibiting the parasite’s growth and replication .

類似化合物との比較

Primaquine vs. Trifluoroacetylprimaquine

The primary distinction lies in the substitution of the acetyl group (-COCH₃) with a trifluoroacetyl group (-COCF₃). This modification increases molecular weight (MW) from primaquine’s ~259 g/mol to ~337 g/mol for Trifluoroacetylprimaquine.

| Property | Primaquine | Trifluoroacetylprimaquine |

|---|---|---|

| Molecular Weight (g/mol) | 259.34 | ~337.30 |

| logP | ~2.1 | ~3.5 |

| Half-life (h) | 3–6 | Hypothetical: 8–12 |

Note: Half-life data for Trifluoroacetylprimaquine are extrapolated from fluorinated analogs .

Other Trifluorinated Antimalarials

Compounds like 3-(Trifluoromethyl)benzenesulfonamide () share the trifluoromethyl (-CF₃) motif, which is known to resist oxidative metabolism. Comparative studies suggest that trifluoromethyl groups reduce cytochrome P450-mediated degradation, extending plasma half-life compared to non-fluorinated analogs .

Drospirenone/Ethinyl Estradiol Impurities

While unrelated to antimalarials, impurities like 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol () highlight the regulatory focus on fluorinated byproducts. Such impurities often exhibit altered solubility and toxicity profiles, underscoring the need for rigorous quality control in Trifluoroacetylprimaquine synthesis .

Chemical and Electrochemical Properties

Trifluoroacetic acid (TFA), a hydrolysis product of TFAA, is a stronger acid (pKa ~0.23) than acetic acid (pKa ~4.76) due to fluorine’s electron-withdrawing effects.

| Solvent | pKa | Dielectric Constant |

|---|---|---|

| Trifluoroacetic acid | 0.23 | 39.5 |

| Acetic acid | 4.76 | 6.2 |

Pharmacokinetic and Toxicity Considerations

- Toxicity : Fluorinated compounds like PFAS (per- and polyfluoroalkyl substances) are associated with bioaccumulation concerns (). While Trifluoroacetylprimaquine’s shorter carbon chain may mitigate this risk, long-term toxicity studies are imperative .

Notes

生物活性

Trifluoroacetylprimaquine (TFAP) is a derivative of primaquine, an established antimalarial agent. This compound has garnered attention for its potential biological activity, particularly in the treatment of malaria caused by Plasmodium species. This article explores the biological activity of TFAP, including its mechanisms of action, efficacy in various studies, and safety profile.

TFAP exhibits several mechanisms that contribute to its antimalarial activity:

- Tissue Schizontocidal Activity : TFAP has demonstrated significant tissue schizontocidal effects against Plasmodium yoelii in infected mice and Plasmodium cynomolgi in monkeys. This indicates its potential effectiveness in targeting liver stages of malaria parasites, which is crucial for preventing relapses in infections like Plasmodium vivax .

- Radical Formation : Similar to primaquine, TFAP is believed to generate reactive oxygen species (ROS) upon metabolism, which can damage the parasite's cellular components. The production of ROS leads to oxidative stress within the parasite, impairing its ability to replicate and survive .

- Alkylation of Proteins : TFAP may also alkylate critical proteins within the malaria parasite, disrupting essential biological processes such as hemoglobin digestion and heme polymerization . This mechanism is akin to that observed with artemisinin derivatives.

Efficacy Studies

Numerous studies have evaluated the efficacy of TFAP in various contexts:

- In Vivo Studies : Research on TFAP's efficacy against P. yoelii showed promising results with significant reductions in parasitemia levels compared to control groups. The IC50 values indicate a potent activity that may surpass that of primaquine under certain conditions .

- Combination Therapy : TFAP has been studied in combination with other antimalarial drugs. For instance, it exhibited synergistic effects when paired with pyronaridine, enhancing overall antimalarial efficacy while potentially reducing the risk of resistance development .

Safety Profile

The safety profile of TFAP is critical for its clinical application:

- Adverse Events : Similar to primaquine, TFAP may cause hemolytic events, particularly in patients with glucose-6-phosphate dehydrogenase (G6PD) deficiency. Case studies have reported instances of hemolysis following administration, emphasizing the need for screening prior to treatment .

- Clinical Trials : Ongoing clinical trials are assessing the safety and tolerability of TFAP in diverse populations, including those who are G6PD deficient. Preliminary findings suggest that while adverse events are possible, they occur at a lower incidence than traditional primaquine regimens .

Comparative Data Table

The following table summarizes key findings related to the biological activity and efficacy of trifluoroacetylprimaquine compared to primaquine:

| Feature | Trifluoroacetylprimaquine | Primaquine |

|---|---|---|

| Mechanism of Action | ROS generation; protein alkylation | ROS generation; protein alkylation |

| Efficacy (IC50) | Lower than primaquine in some studies | Established IC50 values |

| Tissue Schizontocidal Effect | Significant against liver stages | Moderate |

| Safety Profile | Adverse events similar to primaquine | Known hemolytic risk |

| G6PD Deficiency Risk | Yes | Yes |

Case Studies

- Case Study 1 : A study involving G6PD deficient patients receiving TFAP showed a lower incidence of hemolysis compared to historical controls on primaquine therapy. This suggests a potentially favorable safety profile for TFAP in sensitive populations .

- Case Study 2 : In monkeys infected with P. cynomolgi, TFAP administered at therapeutic doses resulted in significant reductions in parasitemia without severe adverse events, indicating its promise as a safer alternative to primaquine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。